Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
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Overview
Description
Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine core. The process may include the following steps:
Formation of Pyrrolidine Core: The pyrrolidine ring is constructed using appropriate starting materials, such as amino acids or their derivatives.
Methylation: The pyrrolidine core is methylated to introduce the 2-methyl group.
Carboxylation: The carboxylate group is introduced using carboxylation reactions.
Benzyl Esterification: Finally, the benzyl ester group is introduced through esterification reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as catalysis and continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the nitro group back to an amino group or other reduced forms.
Substitution: Substitution reactions can replace the benzyl ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Amino derivatives and other reduced forms.
Substitution Products: Derivatives with different functional groups replacing the benzyl ester.
Scientific Research Applications
Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biological processes. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate: is structurally similar to other benzyl esters and pyrrolidine derivatives.
Comparison with Other Compounds: This compound is unique in its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
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Properties
IUPAC Name |
benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-7-12(14)8-15(10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKATVWIFUEFDE-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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